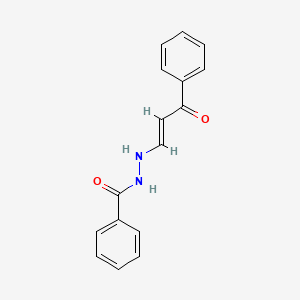![molecular formula C18H19NO2 B5049171 (3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol, commonly known as MPBP, is a chiral compound that has been extensively studied for its potential applications in various fields of scientific research. MPBP is a pyrrolidine derivative that is primarily used as a reagent in organic synthesis, but it has also been investigated for its pharmacological properties, including its potential as an antipsychotic drug.
科学的研究の応用
MPBP has been studied for its potential applications in various fields of scientific research, including organic synthesis, pharmacology, and neuroscience. In organic synthesis, MPBP is a useful reagent for the synthesis of chiral compounds, due to its chiral center and its ability to form diastereomeric salts with chiral acids.
In pharmacology, MPBP has been investigated for its potential as an antipsychotic drug, due to its structural similarity to other antipsychotic agents such as clozapine and olanzapine. MPBP has been shown to have high affinity for dopamine D4 receptors, which are implicated in the pathophysiology of schizophrenia.
作用機序
The mechanism of action of MPBP is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to have high affinity for dopamine D4 receptors, which are predominantly located in the prefrontal cortex and limbic regions of the brain. MPBP has also been shown to have moderate affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MPBP has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission in the brain. MPBP has been shown to increase dopamine release in the prefrontal cortex and striatum, and to decrease dopamine release in the nucleus accumbens. MPBP has also been shown to increase serotonin release in the prefrontal cortex and hippocampus.
実験室実験の利点と制限
MPBP has a number of advantages and limitations for use in lab experiments. One advantage is its chiral nature, which makes it a useful reagent for the synthesis of chiral compounds. Another advantage is its high affinity for dopamine D4 receptors, which makes it a useful tool for studying the role of these receptors in the pathophysiology of schizophrenia. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on MPBP. One direction is the further investigation of its potential as an antipsychotic drug, including its efficacy and safety in clinical trials. Another direction is the development of new synthetic methods for the production of MPBP and related compounds. Additionally, further research is needed to fully elucidate the mechanism of action of MPBP and its effects on neurotransmission in the brain.
合成法
The synthesis of MPBP typically involves the reaction of 4'-methyl-3-biphenylcarboxylic acid with pyrrolidine and a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then reduced with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield MPBP in its free base form.
特性
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-[3-(4-methylphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-7-14(8-6-13)15-3-2-4-16(11-15)18(21)19-10-9-17(20)12-19/h2-8,11,17,20H,9-10,12H2,1H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZOEIILQLKEM-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CC[C@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5049098.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)
![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)

![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)

![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)

![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)

![methyl 3-({[(4-methylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5049163.png)

![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)